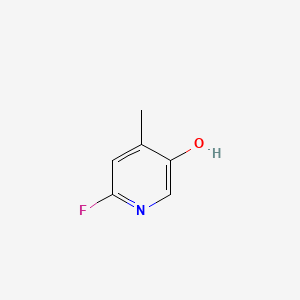

6-Fluoro-4-methylpyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

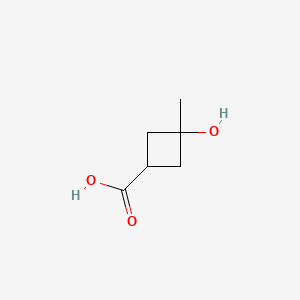

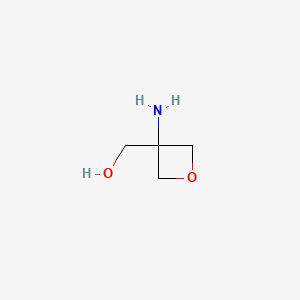

“6-Fluoro-4-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 and is typically stored in a refrigerator . The compound is liquid in its physical form .

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through a palladium-catalyzed one-pot Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The products were obtained with 55–92% yields in relatively short reaction times .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-4-methylpyridin-3-ol” can be represented by the InChI code: 1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 . The compound contains elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) .

Physical And Chemical Properties Analysis

“6-Fluoro-4-methylpyridin-3-ol” is a liquid at room temperature . It has a molecular weight of 127.12 and a molecular formula of C6H6FNO .

Applications De Recherche Scientifique

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which could potentially include 6-Fluoro-4-methylpyridin-3-ol, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Fluorinated Pyridines

- Application : The synthesis of fluorinated pyridines, including potentially 6-Fluoro-4-methylpyridin-3-ol, is a significant area of research in organic chemistry . These compounds have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

- Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

3. Synthesis of F18 Substituted Pyridines

- Application : The synthesis of F18 substituted pyridines, which could potentially include 6-Fluoro-4-methylpyridin-3-ol, is used for local radiotherapy of cancer and other biologically active compounds .

- Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

4. Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives

- Application : The synthesis of novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, which could potentially include 6-Fluoro-4-methylpyridin-3-ol, is used for their antibacterial activity .

- Method : The target products were obtained with 55–92% yields in relatively short reaction times .

- Results : Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

5. Reactions with Pentafluoro- and Pentachloropyridines

- Application : Pyridinols, which could potentially include 6-Fluoro-4-methylpyridin-3-ol, have been used in reactions with pentafluoro- and pentachloropyridines . These reactions are of interest due to the presence of two different reactive nucleophilic centers in pyridinols .

- Results : The reactions of pyridinols with pentafluoro- and pentachloropyridines have been reported, with different outcomes depending on the specific pyridinol used .

6. Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives

- Application : The synthesis of novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, which could potentially include 6-Fluoro-4-methylpyridin-3-ol, is used for their antibacterial activity .

- Method : The target products were obtained with 55–92% yields in relatively short reaction times .

- Results : Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 , which suggest that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

Propriétés

IUPAC Name |

6-fluoro-4-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUUGYGFGFUHAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744335 |

Source

|

| Record name | 6-Fluoro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-methylpyridin-3-ol | |

CAS RN |

1227577-18-5 |

Source

|

| Record name | 6-Fluoro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)

![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)

![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)